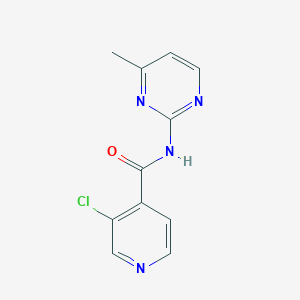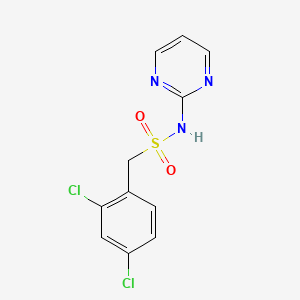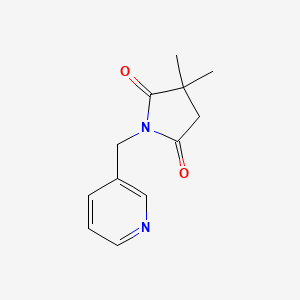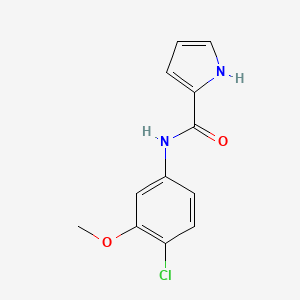![molecular formula C11H11F3O4 B7679824 2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane](/img/structure/B7679824.png)
2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 290.24 g/mol. The compound has a unique structure that makes it useful in many different ways.
Mecanismo De Acción
The mechanism of action of 2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane is not fully understood. However, studies have shown that it acts by inhibiting the activity of certain enzymes and signaling pathways in the body. This leads to a reduction in inflammation, cancer cell proliferation, and oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane have been studied extensively. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth. Additionally, it has been found to have anti-oxidant properties, which can help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane in lab experiments include its high purity, solubility in organic solvents, and well-established synthesis method. However, the limitations include its relatively high cost and limited availability.
Direcciones Futuras
There are many future directions for research on 2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane. Some potential areas of study include:
1. Further exploration of the compound's anti-inflammatory properties and its potential use in the treatment of inflammatory diseases.
2. Investigation of the compound's anti-cancer properties and its potential use in the development of new cancer therapies.
3. Examination of the compound's anti-oxidant properties and its potential use in the prevention of oxidative stress-related diseases.
4. Development of new synthesis methods to improve the yield and reduce the cost of the compound.
5. Exploration of the compound's potential use in other scientific fields, such as materials science and catalysis.
In conclusion, 2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane is a chemical compound with many potential applications in scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-oxidant properties, and has been used in the development of new drugs and as a tool in biochemical research. Further research is needed to fully understand the compound's mechanism of action and potential applications in various fields.
Métodos De Síntesis
The synthesis of 2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane involves the reaction of 2-(Trifluoromethoxy)phenol with formaldehyde and acetaldehyde in the presence of a catalyst. The resulting product is then purified by recrystallization to obtain the final compound. This method has been optimized to produce high yields of the compound with excellent purity.
Aplicaciones Científicas De Investigación
2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane has been extensively studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory, anti-cancer, and anti-oxidant properties. The compound has also been used in the development of new drugs and as a tool in biochemical research.
Propiedades
IUPAC Name |
2-[[2-(trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O4/c12-11(13,14)18-9-4-2-1-3-8(9)17-7-10-15-5-6-16-10/h1-4,10H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVQWWZQQAGYED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)COC2=CC=CC=C2OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R)-1-cyclohexylpropan-2-yl]-3-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]urea](/img/structure/B7679743.png)
![5-[[3-(3,5-difluorophenyl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7679746.png)



![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(thiophen-3-ylmethyl)urea](/img/structure/B7679763.png)
![6-[2-[Benzyl(methyl)amino]ethylsulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7679776.png)

![5-benzyl-3-[(1-propan-2-ylpyrazol-3-yl)methylsulfonyl]-1H-1,2,4-triazole](/img/structure/B7679808.png)

![2-[1-(1,3-Dioxolan-2-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol](/img/structure/B7679823.png)
![N-[methyl(propyl)sulfamoyl]propanamide](/img/structure/B7679830.png)
![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(2-thiophen-3-ylethyl)urea](/img/structure/B7679836.png)
![4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide](/img/structure/B7679838.png)